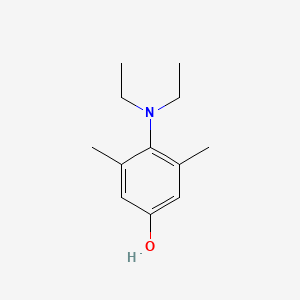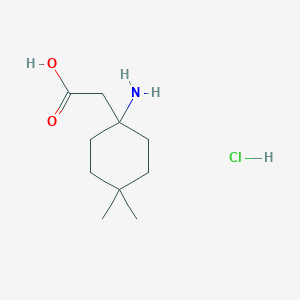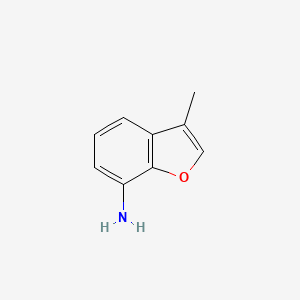![molecular formula C13H26N2O4 B13510886 (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a complex organic compound with a specific stereochemistry. It is often used in various chemical and biological research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amino function. The synthesis may involve:
Protection of the amino group: Using Boc anhydride in the presence of a base like triethylamine.
Formation of the amide bond: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust and scalable protecting group strategies, along with efficient purification techniques like crystallization or chromatography, would be essential.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved could include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-6-amino-2-(dimethylamino)hexanoic acid: Lacks the Boc protecting group.
(2S)-6-{[(benzyloxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid: Uses a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid provides unique stability and reactivity, making it particularly useful in synthetic chemistry and biological studies.
Propiedades
Fórmula molecular |
C13H26N2O4 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-9-7-6-8-10(11(16)17)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clave InChI |
YSGAMWCUFJBECL-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)
![6-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B13510819.png)
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride](/img/structure/B13510824.png)





![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)





